Boc-Val-Leu-Gly-Arg-PNA.HBr Boc-Val-Leu-Gly-Arg-PNA.HBr
Brand Name: Vulcanchem
CAS No.:
VCID: VC18842160
InChI: InChI=1S/C30H49N9O8.BrH/c1-17(2)15-22(37-27(43)24(18(3)4)38-29(44)47-30(5,6)7)25(41)34-16-23(40)36-21(9-8-14-33-28(31)32)26(42)35-19-10-12-20(13-11-19)39(45)46;/h10-13,17-18,21-22,24H,8-9,14-16H2,1-7H3,(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H,38,44)(H4,31,32,33);1H
SMILES:
Molecular Formula: C30H50BrN9O8
Molecular Weight: 744.7 g/mol

Boc-Val-Leu-Gly-Arg-PNA.HBr

CAS No.:

Cat. No.: VC18842160

Molecular Formula: C30H50BrN9O8

Molecular Weight: 744.7 g/mol

* For research use only. Not for human or veterinary use.

Boc-Val-Leu-Gly-Arg-PNA.HBr -

Specification

Molecular Formula C30H50BrN9O8
Molecular Weight 744.7 g/mol
IUPAC Name tert-butyl N-[1-[[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrobromide
Standard InChI InChI=1S/C30H49N9O8.BrH/c1-17(2)15-22(37-27(43)24(18(3)4)38-29(44)47-30(5,6)7)25(41)34-16-23(40)36-21(9-8-14-33-28(31)32)26(42)35-19-10-12-20(13-11-19)39(45)46;/h10-13,17-18,21-22,24H,8-9,14-16H2,1-7H3,(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H,38,44)(H4,31,32,33);1H
Standard InChI Key JPUQZLKYSCCNNU-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.Br

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-[1-[[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate hydrobromide, reflects its intricate structure. The Boc group at the N-terminal shields the peptide from undesired enzymatic degradation, while the PNA group at the C-terminal serves as the chromophore . The hydrobromide salt improves stability and solubility in polar solvents like dimethyl sulfoxide (DMSO) .

Table 1: Key Chemical Properties

PropertyValue
CAS Number102601-23-0
Molecular FormulaC30H50BrN9O8
Molecular Weight744.7 g/mol
IUPAC Name(See Section 1.1)
SolubilitySoluble in DMSO
Storage Conditions−20°C in anhydrous conditions
PubChem CID92042941

The canonical SMILES string (CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)N+[O-])NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.Br) and InChIKey (JPUQZLKYSCCNNU-UHFFFAOYSA-N) provide precise representations of its stereochemistry .

Biochemical Applications

Chromogenic Substrate for Proteases

Boc-Val-Leu-Gly-Arg-PNA.HBr is a critical tool for studying serine proteases, particularly the horseshoe crab clotting enzyme. Upon enzymatic cleavage at the arginine-PNA bond, p-nitroaniline is released, producing a yellow color detectable at 405 nm . This kinetic assay enables real-time monitoring of enzyme activity, essential for drug discovery and coagulation studies.

Table 2: Example Stock Solution Preparation

ParameterValue
Stock Concentration10 mM in DMSO
Storage−20°C (1 month)
Working SolutionDilute in buffer

Research Use Cases

  • Coagulation Studies: The compound models mammalian coagulation pathways due to structural homology between horseshoe crab and human proteases .

  • Enzyme Kinetics: Researchers quantify Michaelis-Menten constants (Km) and catalytic efficiency (kcat) using this substrate .

  • Inhibitor Screening: High-throughput assays test potential protease inhibitors by measuring reduced p-nitroaniline release .

SupplierLocationPurity
Capot Chemical Co., Ltd.China>95%
SIGMA-RBISwitzerland≥98%
GlpBioUnited StatesResearch

Future Directions

Ongoing research explores modified derivatives with fluorogenic or bioluminescent tags for enhanced sensitivity. Additionally, computational modeling of the enzyme-substrate interaction could refine inhibitor design for therapeutic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator